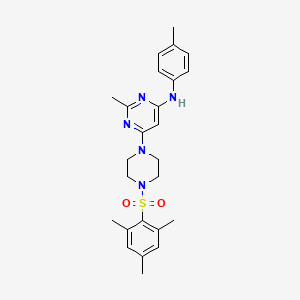![molecular formula C21H30N2O2S B11328242 N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide](/img/structure/B11328242.png)
N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Morpholin-4-YL)-2-(thiophen-2-YL)ethyl]adamantane-1-carboxamide, also known as ELC5, is a synthetic compound with intriguing properties. Let’s explore its characteristics and applications.
Preparation Methods
Synthetic Routes:: The synthesis of ELC5 involves several steps. One common approach is as follows:
Introduction of Morpholine and Thiophene Substituents: Start with adamantane-1-carboxylic acid and react it with morpholine and thiophene derivatives to form the desired intermediate.
Amidation Reaction: The intermediate is then treated with an appropriate amine (e.g., morpholine) to form the amide bond, resulting in ELC5.
Industrial Production:: While ELC5 is not widely produced industrially, custom synthesis can yield sufficient quantities for research purposes.
Chemical Reactions Analysis
ELC5 can undergo various reactions:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: ELC5 can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: These reactions yield modified derivatives of ELC5, which may have distinct properties.
Scientific Research Applications
ELC5 has diverse applications:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Studied for its pharmacological effects.
Industry: May find use in materials science or catalysis.
Mechanism of Action
ELC5’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets, affecting cellular processes. Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H30N2O2S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
N-(2-morpholin-4-yl-2-thiophen-2-ylethyl)adamantane-1-carboxamide |
InChI |
InChI=1S/C21H30N2O2S/c24-20(21-11-15-8-16(12-21)10-17(9-15)13-21)22-14-18(19-2-1-7-26-19)23-3-5-25-6-4-23/h1-2,7,15-18H,3-6,8-14H2,(H,22,24) |
InChI Key |
NYCPTIIIIXDXPX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(CNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CS5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11328167.png)
![2-(3,4-dimethoxyphenyl)-5-methyl-7-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}pyrazolo[1,5-a]pyrimidine](/img/structure/B11328176.png)
![3-[3-(1H-imidazol-1-yl)propyl]-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11328180.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(4-methoxybenzyl)ethanamine](/img/structure/B11328184.png)
![N-(4-{[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B11328188.png)

![3-chloro-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11328200.png)
![3-methyl-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11328207.png)
![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-4-fluorobenzamide](/img/structure/B11328210.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B11328212.png)

![4-[7-(3-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]-N,N-dimethylaniline](/img/structure/B11328226.png)
![2-{1-[7-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11328230.png)
![2-{[5-(2-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11328241.png)
